molecular formula C11H18Cl2N2 B7982217 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

Cat. No.: B7982217
M. Wt: 249.18 g/mol
InChI Key: UHOOZUYITQLHHR-UHFFFAOYSA-N
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Description

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a substitution reaction.

    Introduction of the Methanamine Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOOZUYITQLHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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